molecular formula C10H8 B1251668 Fulvalene CAS No. 91-12-3

Fulvalene

Cat. No. B1251668
CAS RN: 91-12-3
M. Wt: 128.17 g/mol
InChI Key: XEOSBIMHSUFHQH-UHFFFAOYSA-N
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Description

Fulvalene is a cyclic hydrocarbon that consists of two cyclopentane rings connected via a C=C bond between the methylene groups. It is a member of fulvalenes and a cyclic hydrocarbon.

Scientific Research Applications

Synthesis and Chemical Reactions

Fulvalenes, including derivatives like Thiafulvenes and Thiafulvalenes, have applications in organic chemistry due to their wide industrial, biological, and therapeutic conductivity applications. These compounds have various synthesis methods and exhibit interesting chemical reactions such as photo-cycloadditions and alkylation reactions (Zayed, Hassan, & Ragab, 2007).

Heterocyclic Chemistry and Nitrogen-Containing Fulvalenes

Nitrogen-containing fulvalenes are an important class of cyclic cross-conjugated systems. They have been synthesized as heterocyclic analogs to carbocyclic compounds, expanding the versatility of fulvalenes in chemical applications (Beckert, 2000).

Photochemistry and Luminescence

Tetrabenzo[5.7]fulvalene, a stable mixed fulvalene, demonstrates aggregation-induced emission (AIE) properties. This highlights its potential in the study of photoluminescence and photoactivity, offering insights into AIE phenomena (Crocker, Zhang, Pace, Wong, & Nguyen, 2019).

Metal Complexes and Photoisomerization

Fulvalene ligands are used to create metal complexes, such as in the synthesis of tetracarbonyl(fulvalene)diruthenium. This demonstrates the ability of fulvalene ligands to engage in thermally reversible photoisomerization, involving carbon-carbon bond activation at a dimetal center (Vollhardt & Weidman, 1983).

Aromaticity Studies

Studies on fulvalenes' aromaticity and antiaromaticity, particularly under pi-electron cross-delocalization, provide valuable insights into their electronic structures. This research contributes to our understanding of chemical bonding and molecular stability (Kleinpeter, Holzberger, & Wacker, 2008).

Electronic Structures

The study of fulvalene and its derivatives, like octachlorofulvalene, involves exploring their orbital energies and charge densities. This research is crucial for understanding the electronic properties of these compounds (Streets & Berkowitz, 1977).

Non-Benzenoid Aromatics

Research into fulvenes and fulvalenes has extended our knowledge of non-benzenoid aromatics. This includes exploring the polarity and electronic spectra of these molecules in different states (Agranat, Berlman, & Richter, 1976).

Oxidation Levels and Spectral Studies

The study of bis(fulvalene)dinickel in various oxidation states contributes to our understanding of visible, infrared, ultraviolet, and electronic spectral properties, as well as magnetic susceptibility (Smart & Pinsky, 1977).

properties

CAS RN

91-12-3

Product Name

Fulvalene

Molecular Formula

C10H8

Molecular Weight

128.17 g/mol

IUPAC Name

5-cyclopenta-2,4-dien-1-ylidenecyclopenta-1,3-diene

InChI

InChI=1S/C10H8/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H

InChI Key

XEOSBIMHSUFHQH-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC=C2)C=C1

Canonical SMILES

C1=CC(=C2C=CC=C2)C=C1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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